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molecular formula C12H11N3O4 B8533229 ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate

ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate

Cat. No. B8533229
M. Wt: 261.23 g/mol
InChI Key: GNITZVVJYQTIJX-UHFFFAOYSA-N
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Patent
US08697725B2

Procedure details

Palladium(0) (10% w/w on carbon, 50% wet, 1.25 g, 47.8 mmol) was added to a solution of ethyl 1-(4-nitrophenyl)-1H-imidazole-4-carboxylate (for a preparation see Intermediate 86) (12.5 g, 47.8 mmol) and ammonium formate (7.54 g, 120 mmol) in ethanol (250 mL). The reaction mixture was refluxed for 4 h then cooled to room temperature and filtered through celite. The solvent was removed in vacuo to give ethyl 1-(4-aminophenyl)-1H-imidazole-4-carboxylate (9.41 g, 40.7 mmol, 85%) as a colourless oil.
[Compound]
Name
Intermediate 86
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.25 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:12]=[CH:11]2)=[CH:6][CH:5]=1)([O-])=O.C([O-])=O.[NH4+]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH:14]=[C:13]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:12]=[CH:11]2)=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Intermediate 86
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7.54 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C=NC(=C1)C(=O)OCC
Name
Quantity
1.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1C=NC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40.7 mmol
AMOUNT: MASS 9.41 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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